molecular formula C15H13ClFNO2 B5612506 2-(4-chloro-3-methylphenoxy)-N-(3-fluorophenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(3-fluorophenyl)acetamide

Cat. No. B5612506
M. Wt: 293.72 g/mol
InChI Key: BPWPSERNGXYYBU-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known for their diverse chemical and biological properties. The structural specificity of this molecule lies in the presence of chloro, methyl, and fluoro substituents, which may significantly influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of related compounds involves several key steps, starting from primary compounds such as 3-fluoro-4-cyanophenol or other phenolic precursors. These substances are typically engaged in reactions leading to the formation of substituted phenyl acetamides, which are then further modified through various chemical processes to obtain the desired product (Yang Man-li, 2008).

Molecular Structure Analysis

Molecular structure analysis of similar compounds demonstrates non-planar discrete molecules with certain groups twisted out of the central acetamide plane. This non-planarity is crucial for the chemical reactivity and interaction of these molecules with other substances (Rohan A. Davis & P. Healy, 2010).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-(4-chloro-3-methylphenoxy)-N-(3-fluorophenyl)acetamide typically involve acetylation, chlorination, and the formation of hydrogen bonds. These reactions underpin the synthesis process and define the compound's reactivity and interactions with various chemical agents (B. Gowda et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and hydrogen bonding capabilities, are critical for understanding their stability, solubility, and overall behavior in different environments. These properties are determined through X-ray crystallography and other analytical methods (P. Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, are influenced by the presence of functional groups and their electronic configuration. Studies on related molecules provide insights into how these properties manifest in similar acetamide derivatives, affecting their chemical behavior and potential applications in various fields (V. Arjunan et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, it might interact with certain proteins or enzymes in the body .

Future Directions

The future research directions for this compound would largely depend on its properties and potential applications. If it shows promise in areas like pharmaceuticals or materials science, further studies might focus on optimizing its synthesis, understanding its mechanism of action, or improving its properties .

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-10-7-13(5-6-14(10)16)20-9-15(19)18-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWPSERNGXYYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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